molecular formula C9H5NaO2 B114866 Sodium 4-ethynylbenzoate CAS No. 144693-65-2

Sodium 4-ethynylbenzoate

Cat. No. B114866
M. Wt: 168.12 g/mol
InChI Key: VXBLAFDQGACQAR-UHFFFAOYSA-M
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Description

Sodium 4-ethynylbenzoate is a chemical compound with the empirical formula C9H5NaO2 and a molecular weight of 168.12 . It is also known by other names such as 4-ethynylbenzoic acid sodium salt .


Molecular Structure Analysis

The molecular structure of Sodium 4-ethynylbenzoate can be represented by the SMILES string [Na+].[O-]C(=O)c1ccc(cc1)C#C . This indicates that the molecule consists of a sodium ion (Na+) and a 4-ethynylbenzoate ion, which is a benzoate ion with an ethynyl group attached to the 4th carbon of the benzene ring .


Physical And Chemical Properties Analysis

Sodium 4-ethynylbenzoate is a solid at room temperature . It has a molecular weight of 168.13 g/mol .

Scientific Research Applications

Coordination-Driven Self-Assembly

Sodium 4-ethynylbenzoate is utilized in the self-assembly of discrete macrocyclic species. In a study, it was found that flexible, ambidentate pyridyl-carboxylate based donor ligands, which include variants of sodium ethynylbenzoate, self-assemble into discrete macrocycles rather than infinite networks when combined with platinum-containing acceptors. This process results in the formation of unique supramolecular structures (Chi et al., 2006).

Synthesis of Functional Poly(Phenylacetylenes)

In polymer chemistry, sodium 4-ethynylbenzoate plays a role in the synthesis of functional poly(phenylacetylenes). Research has demonstrated that different isomers of ethynylbenzoates can be polymerized using various catalysts to produce polymers with varying molecular weights and structures. These polymers have shown differing reactivities towards amines, and their UV-vis spectra exhibited significant shifts, indicating changes in the conjugated polymer backbone (Pauly & Théato, 2011); (Pauly & Théato, 2012).

Chiroptical Property Switching

Sodium 4-ethynylbenzoate is involved in the development of materials with chiroptical properties. For instance, a study explored the use of poly(4'-ethynylbenzo-15-crown-5) in a system exhibiting thermoresponsive chiral on-off switching properties. This demonstrated the potential for creating materials with tunable optical properties under varying temperature conditions (Sakai et al., 2006).

Fluorescent Labeling in Bacterial Cells

Sodium 4-ethynylbenzoate is used as a fluorogenic and chromogenic probe for bacterial strains. A study showed that 3-Ethynylbenzoate, a related compound, could fluorescently label bacterial cells with induced toluene-degrading enzymes, providing a method for direct physiological analysis of these cells (Clingenpeel et al., 2005).

Solar Cell Applications

In the field of solar energy, sodium 4-ethynylbenzoate-related compounds have been investigated for their use in dye-sensitized solar cells. Research on phenanthrocarbazole dyes with various electron-acceptors, including ethynylbenzoate derivatives, has shown the potential for high power conversion efficiencies and stability in solar cell applications (Yang et al., 2016).

Safety And Hazards

Sodium 4-ethynylbenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

sodium;4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLAFDQGACQAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635813
Record name Sodium 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-ethynylbenzoate

CAS RN

144693-65-2
Record name Sodium 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Liang, CJ Lee, X Chen, HS Chung, D Zeng… - Bioorganic & medicinal …, 2011 - Elsevier
… Synthesis of LPC-011 began with acylation of l-threonine methyl ester using sodium 4-ethynylbenzoate 1 (Scheme 1). Under modified Glaser coupling conditions,19, 20 the resulting 4-…
Number of citations: 102 www.sciencedirect.com
F Pevny, RF Winter, B Sarkar, S Záliš - Dalton Transactions, 2010 - pubs.rsc.org
… Chloride substitution was achieved by stirring complexes 1a,b with a slight excess of sodium 4-ethynylbenzoate in THF. The latter reaction is strongly accelerated (10 min instead of 1 h) …
Number of citations: 28 pubs.rsc.org
CJ Lee, X Liang, X Chen, D Zeng, SH Joo, HS Chung… - Chemistry & biology, 2011 - cell.com
… Synthesis of LPC-007 and LPC-009 was started from the acylation of L-threonine methyl ester with sodium 4-ethynylbenzoate. Under modified Sonogashira coupling conditions (…
Number of citations: 103 www.cell.com
M Glaser, E Årstad - Bioconjugate chemistry, 2007 - ACS Publications
… copper(II) sulfate pentahydrate (3.7 mg, 0.0149 mmol) and l-ascorbic acid (10.5 mg, 0.0595 mmol) in water (0.2 mL) under nitrogen was added a solution of sodium 4-ethynylbenzoate (…
Number of citations: 303 pubs.acs.org
KH Shaughnessy - Chemical reviews, 2009 - ACS Publications
Water is truly ubiquitous. Approximately 80% of the earth’s surface is covered by water, although only 1% of this is drinkable water. Water is the solvent of life and makes up about 60% …
Number of citations: 566 pubs.acs.org
S Basak, Y Li, S Tao, F Daryaee, J Merino… - Journal of Medicinal …, 2022 - ACS Publications
… Synthesis of PT901 followed the method previously reported by Montgomery et al., (19) and PT903 was synthesized by amide coupling between sodium 4-ethynylbenzoate and l-…
Number of citations: 7 pubs.acs.org
Y Yao - 2013 - open.library.ubc.ca
The Trypanosoma cruzi (T. cruzi) trans-sialidase is thought to be an essential enzyme for infection by T. cruzi since sialic acid is needed for its nutrition and pathogenesis yet T. cruzi …
Number of citations: 4 open.library.ubc.ca
AD Bage - 2022 - era.ed.ac.uk
… Sodium 4ethynylbenzoate (2-17t) did not undergo hydroboration, possibly caused by deactivation of the catalyst by the reaction of the catalyst with the carboxylate group. …
Number of citations: 2 era.ed.ac.uk
CJ Lee - 2013 - dukespace.lib.duke.edu
The incessant increase of antibiotic resistance among Gram-negative pathogens is a serious threat to public health worldwide. A lack of new antimicrobial agents, particularly those …
Number of citations: 0 dukespace.lib.duke.edu
D Boer - 2012 - repository.ubn.ru.nl
Reactivity of single molecules at a solid/liquid interface Page 1 Reactivity of single molecules at a solid/liquid interface Duncan den Boer Page 2 Printed by Ipskamp Drukkers BV, …
Number of citations: 2 repository.ubn.ru.nl

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